molecular formula C16H17BrN2O2 B13689080 5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde

5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde

Cat. No.: B13689080
M. Wt: 349.22 g/mol
InChI Key: IFDNLRZOJDSCHT-UHFFFAOYSA-N
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Description

5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde: is a heterocyclic compound that features an imidazole ring substituted with a bromo group at the 5-position, a phenyl group at the 4-position, and a carbaldehyde group at the 2-position The phenyl group is further substituted with a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Properties

Molecular Formula

C16H17BrN2O2

Molecular Weight

349.22 g/mol

IUPAC Name

5-bromo-4-(4-cyclohexyloxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C16H17BrN2O2/c17-16-15(18-14(10-20)19-16)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19)

InChI Key

IFDNLRZOJDSCHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)C3=C(NC(=N3)C=O)Br

Origin of Product

United States

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